Nanterinone

Cardiovascular Pharmacology Heart Failure Inotropy

Select Nanterinone for its distinct partial PDE3 inhibition plus calcium sensitization—eliminating confounding tachycardia seen with full inhibitors like milrinone. This differentiation makes it irreplaceable for dissecting excitation-contraction coupling in human failing myocardium, validating preclinical CHF models as a hemodynamic reference standard, and serving as a positive control in drug-induced arteritis screening. Confirm availability for your concentration-response protocol now.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
CAS No. 102791-47-9
Cat. No. B1676937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanterinone
CAS102791-47-9
Synonyms6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methyl-2(1H)-quinolinone
nanterinone
UK 61260
UK-61,260
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C
InChIInChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8H,1-3H3,(H,17,19)
InChIKeyNMNXBEXPAHSXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nanterinone (UK-61260): A Partial PDE3 Inhibitor with Balanced Inotropic and Vasodilatory Activity for Cardiovascular Research


Nanterinone (CAS 102791-47-9), also known as UK-61260, is a synthetic small-molecule cardiotonic agent belonging to the imidazole-quinolinone chemical class [1]. It functions as a partial phosphodiesterase III (PDE3) inhibitor, which distinguishes it from more potent, full PDE3 inhibitors [2]. This partial inhibition, combined with additional mechanisms such as potential calcium sensitization, confers a unique pharmacological profile characterized by positive inotropic effects balanced with direct vasodilation [3]. It is an orally active compound developed for the treatment of congestive heart failure (CHF) [4].

Why Nanterinone Cannot Be Substituted with Generic PDE3 Inhibitors Like Milrinone or Amrinone


While Nanterinone is classified as a PDE3 inhibitor, its pharmacological action is 'only partially based' on this mechanism [1]. This is a critical distinction from full PDE3 inhibitors like milrinone and amrinone. The partial nature of its enzyme inhibition, combined with evidence of additional mechanisms such as calcium sensitization of contractile proteins, results in a unique hemodynamic profile [2]. Unlike many inotropes that cause significant tachycardia, Nanterinone improves cardiac output without a corresponding increase in heart rate, a key safety advantage [3]. Therefore, substituting Nanterinone with another PDE3 inhibitor in a research protocol would introduce confounding variables due to differing mechanisms of action, potencies, and resultant cardiovascular effects, making direct, unqualified replacement scientifically invalid.

Quantitative Evidence for Nanterinone's Differentiation from In-Class Comparators


Direct Comparison of Inotropic Potency: Nanterinone (UK 61260) vs. Milrinone in Human Myocardium

A direct head-to-head comparison using electrically driven human myocardial tissue from failing hearts (NYHA II-IV) demonstrated that Nanterinone (UK 61260) is a more potent positive inotropic agent than milrinone [1]. The study, which assessed force of contraction (FOC), found that UK 61260 increased FOC more potently than milrinone as judged by their respective EC50 values [1].

Cardiovascular Pharmacology Heart Failure Inotropy

Acute Hemodynamic Profile: Balanced Vasodilation Without Tachycardia vs. Placebo

In a placebo-controlled clinical trial involving 14 patients with mild-to-moderate heart failure (NYHA II-III), a single oral dose of 2 mg Nanterinone produced a significant and balanced hemodynamic improvement [1]. Compared to placebo, which had no effect, Nanterinone decreased systemic vascular resistance (SVR) and pulmonary capillary wedge pressure (PCWP) while increasing cardiac index (CI) [1]. Notably, these beneficial changes occurred without a significant increase in heart rate, a common and undesirable side effect of many inotropic agents [1].

Clinical Hemodynamics Heart Failure Vasodilation

Mechanistic Differentiation: Partial PDE3 Inhibition with Calcium Sensitization vs. Full PDE3 Inhibitors

Unlike the majority of PDE3 inhibitors which rely solely on cAMP elevation, Nanterinone's pharmacological class is described as agents that 'inhibit PDE III and to increase the calcium sensitivity of contractile proteins' [1]. This dual mechanism is shared by a small subset of inodilators, including pimobendan and vesnarinone [1]. This 'calcium sensitization' allows for increased cardiac contractility without a proportional increase in intracellular calcium, a factor implicated in pro-arrhythmic risk and increased myocardial oxygen consumption [2].

Molecular Pharmacology Inotropy Calcium Sensitization

Safety Pharmacology: Preclinical Arteritis Risk Comparison with Fenoldopam

A comparative toxicology study in rats investigated the arteritis induced by 24-hour infusion of Nanterinone (UK-61,260) and fenoldopam mesylate [1]. Both compounds induced arteritis, primarily in mesenteric arteries, at high doses (100-400 mg/kg for UK-61,260) [1]. The study noted that the similarity between the arteritis induced by fenoldopam and UK-61,260, at doses that also induce PDE III inhibition, suggests a similar pathogenesis related to the pharmacological class [2]. This data provides a safety benchmark against a known vasodilator, indicating a comparable but quantifiable preclinical finding.

Toxicology Safety Pharmacology Vasodilators

Efficacy Across Heart Failure Severity: Preserved Cardiac Index Improvement vs. Baseline Stratification

In the same clinical study, patients were stratified by baseline pulmonary capillary wedge pressure (PCWP) to assess if the drug's effect was preload-dependent [1]. Nanterinone improved cardiac index (CI) by 26% in the high-PCWP group (>12 mmHg) and by 17% in the low-PCWP group (≤12 mmHg); this difference was not statistically significant, indicating that the improvement in cardiac pump function was similar regardless of baseline left ventricular filling pressure [1]. In contrast, the reduction in PCWP was significantly more pronounced in the high-PCWP group (40% vs. 23%, p < 0.05) [1].

Heart Failure Hemodynamics Preload

Primary Research and Industrial Applications for Nanterinone Based on Verified Evidence


In Vitro and Ex Vivo Studies of Inotropic Mechanisms in Human Failing Myocardium

Given its proven higher potency than milrinone in increasing force of contraction in human failing myocardium [1], Nanterinone is an ideal tool compound for ex vivo studies using human ventricular or atrial trabeculae. Its potent effect allows for the investigation of the contractile machinery at lower concentrations, which is advantageous for mechanistic studies aiming to dissect the interplay between PDE3 inhibition and calcium sensitization pathways in human tissue. [1]

Preclinical In Vivo Models of Heart Failure for Hemodynamic Profiling

The detailed, quantitative hemodynamic data from human studies provides a robust translational benchmark for validating preclinical heart failure models (e.g., rodent or canine models of CHF). Researchers can use Nanterinone as a reference standard to calibrate their in vivo models, expecting a specific, measurable profile: a decrease in SVR of ~20% and an increase in CI of ~16% without a significant change in heart rate [2]. This makes it a valuable positive control for evaluating novel inodilators. [2]

Pharmacological Dissection of PDE3 Inhibition vs. Calcium Sensitization

Nanterinone's classification as an agent that combines PDE3 inhibition with calcium sensitization makes it a critical research tool for laboratories focused on cardiac excitation-contraction coupling [3]. It can be used in comparative studies against pure PDE3 inhibitors (e.g., milrinone) and pure calcium sensitizers to deconvolute the contribution of each mechanism to overall inotropy, lusitropy, and arrhythmogenic potential in cellular and tissue-level assays. [3]

Safety Pharmacology and Toxicology Studies of Inodilator-Induced Vascular Pathology

For toxicologists and safety pharmacologists, Nanterinone serves as a well-characterized reference compound for studying drug-induced arteritis [4]. The published data, including a direct comparison with fenoldopam, provides a known dose range (100-400 mg/kg in rats) and histological endpoint for vascular changes. This enables its use as a positive control in studies designed to screen novel chemical entities for similar vascular toxicity, or to investigate the underlying pathogenesis of PDE3 inhibitor-associated arteritis. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nanterinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.